3-(4-ethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the Claisen-Schmidt reaction, which is used to form the core structure of the compound . The reaction conditions often involve the use of base catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts such as aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Its unique structure allows for exploration in drug design and development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
Wirkmechanismus
The mechanism by which 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and DNA. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes . Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:
- 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide.
Eigenschaften
Molekularformel |
C18H18N4O3 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-3-24-14-8-6-13(7-9-14)16-12(2)17(21-20-16)18(23)22-19-11-15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
InChI-Schlüssel |
AFCMOAOJQXWRCE-YBFXNURJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CO3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.